tert-Butyl methyl-d3 ether

Übersicht

Beschreibung

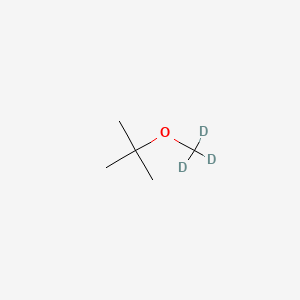

tert-Butyl methyl-d3 ether is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. The chemical formula for this compound is (CH3)3COCD3. This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which helps in reducing the background signals in NMR spectra .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl methyl-d3 ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of tert-butoxide ion with iodomethane-d3. The reaction typically occurs under basic conditions, often using sodium hydride (NaH) as a base to generate the alkoxide ion from tert-butanol. The reaction proceeds as follows:

(CH3)3COH+NaH→(CH3)3CONa+H2

(CH3)3CONa+CD3I→(CH3)3COCD3+NaI

This method ensures the incorporation of deuterium into the ether molecule .

Industrial Production Methods

Industrial production of this compound is not as common as its non-deuterated counterpart, tert-Butyl methyl ether. the principles remain similar, involving the reaction of deuterated methanol (CD3OH) with isobutylene in the presence of an acid catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl methyl-d3 ether primarily undergoes substitution reactions due to the presence of the ether functional group. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions

Substitution Reactions: this compound can react with strong acids, such as hydroiodic acid (HI), to undergo cleavage, forming tert-butanol and deuterated methyl iodide (CD3I).

(CH3)3COCD3+HI→(CH3)3COH+CD3I

Major Products

The major products formed from the reactions of this compound are typically tert-butanol and deuterated methyl iodide, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula :

- Molecular Weight : 91.1667 g/mol

- CAS Number : 29366-08-3

NMR Spectroscopy

tert-Butyl methyl-d3 ether serves as an effective solvent in NMR spectroscopy due to its deuterated nature, which minimizes background signals from protons. This property enhances the clarity of spectral data, allowing for more precise analysis of organic compounds.

Gas Chromatography

This compound is also employed in gas chromatography, particularly for the analysis of volatile organic compounds. It acts as a surrogate standard in various methods, enabling accurate quantification of target analytes in complex mixtures.

| Application Type | Description |

|---|---|

| NMR Solvent | Reduces proton interference in spectra |

| Gas Chromatography | Surrogate standard for analyzing volatile organics |

Bioremediation Studies

Research has indicated that this compound can be used to study the biodegradation processes of methyl tert-butyl ether (MTBE) in contaminated environments. In a notable study, the degradation of MTBE was monitored using deuterated compounds to trace metabolic pathways and microbial activity.

- Findings : The study demonstrated that specific microbial cultures could effectively degrade MTBE under aerobic conditions, providing insights into bioremediation strategies for contaminated sites .

Environmental Monitoring

In environmental science, this compound has been utilized as an internal standard for the simultaneous determination of MTBE and its degradation products in groundwater samples. This application is crucial for assessing the impact of gasoline additives on water quality.

Wirkmechanismus

The mechanism of action of tert-Butyl methyl-d3 ether in NMR spectroscopy involves its role as a solvent. The deuterium atoms in the compound do not produce significant signals in the hydrogen NMR spectrum, thereby reducing the background noise and enhancing the clarity of the spectra of the solute molecules. This allows researchers to obtain more precise and detailed information about the molecular structure and dynamics of the solute .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl methyl ether: The non-deuterated counterpart of tert-Butyl methyl-d3 ether, commonly used as a solvent and fuel additive.

tert-Butyl methyl ether-13C5: A compound where the carbon atoms are isotopically labeled with carbon-13, used in various research applications.

Chlorobenzene-d5: Another deuterated solvent used in NMR spectroscopy

Uniqueness

The uniqueness of this compound lies in its deuterium content, which makes it particularly valuable in NMR spectroscopy. The presence of deuterium reduces the background signals in NMR spectra, providing clearer and more accurate results compared to non-deuterated solvents. This makes it an essential tool in chemical and biochemical research .

Biologische Aktivität

Tert-Butyl methyl-d3 ether (TBME-d3) is a deuterated derivative of methyl tert-butyl ether (MTBE), primarily utilized in nuclear magnetic resonance (NMR) spectroscopy as a solvent. Understanding the biological activity of TBME-d3 is crucial due to its implications in environmental science, toxicology, and pharmacology. This article synthesizes available research findings on the biological effects, metabolism, and potential health hazards associated with TBME-d3.

- Chemical Formula : C5H12O

- Molecular Weight : 88.15 g/mol

- Boiling Point : 55-56 °C

- Density : 0.765 g/mL at 25 °C

Biological Activity Overview

TBME-d3, while primarily used as a solvent, shares biological properties with its parent compound MTBE. Research indicates that MTBE can induce oxidative stress and cytotoxicity, particularly affecting reproductive cells. TBME-d3's biological activity can be inferred from studies on MTBE due to their structural similarities.

Table 1: Summary of Biological Effects of MTBE Relevant to TBME-d3

Case Study 1: Cytotoxic Effects on Spermatogenic Cells

A study investigated the cytotoxic effects of MTBE on isolated rat spermatogenic cells. Results indicated that exposure to high concentrations of MTBE resulted in significant cell death and increased oxidative stress, characterized by elevated ROS levels and lipid peroxidation. The findings suggest that TBME-d3 may exhibit similar cytotoxic properties due to its structural relation to MTBE .

Case Study 2: Pharmacokinetics in Humans

Research on MTBE exposure through various routes (dermal, oral, inhalation) revealed that it is rapidly absorbed and metabolized in humans. The primary metabolite, TBA, was identified as a significant biomarker for MTBE exposure. Given the similarities between TBME-d3 and MTBE, it is likely that TBME-d3 follows a comparable pharmacokinetic profile .

Case Study 3: Neurobehavioral Effects

Neurobehavioral studies involving volunteers exposed to MTBE found no significant adverse responses at typical exposure levels. However, high concentrations led to CNS effects such as dizziness and disorientation. This raises concerns about the potential neurological impact of TBME-d3 under similar exposure conditions .

Environmental Impact and Bioremediation

MTBE contamination has been a significant environmental issue due to its persistence in groundwater. Bioremediation studies have isolated bacteria capable of degrading MTBE, which may also extend to TBME-d3 degradation pathways. Bacterial strains from genera such as Pseudomonas and Bacillus have shown efficacy in utilizing MTBE as a carbon source while exhibiting biocontrol abilities against fungal pathogens .

Eigenschaften

IUPAC Name |

2-methyl-2-(trideuteriomethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLVMXJERCGZMT-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583703 | |

| Record name | 2-Methyl-2-[(~2~H_3_)methyloxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29366-08-3 | |

| Record name | 2-Methyl-2-[(~2~H_3_)methyloxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl methyl-d3 ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.